Forphenicine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Forphenicine can be synthesized from L-forphenicinol through an oxidation process. The synthesis starts with dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine. The oxidation of L-forphenicinol establishes the configuration of this compound to be L-form .
Industrial Production Methods: this compound is produced through microbial fermentation using the strain Actinomyces fulvoviridis var. acarbodicus. The fermentation medium typically contains soybean meal, sodium chloride, magnesium sulfate, potassium dihydrogen phosphate, and copper sulfate .
Chemical Reactions Analysis
Types of Reactions: Forphenicine undergoes various chemical reactions, including:
Oxidation: Conversion of L-forphenicinol to this compound.
Reduction: Potential reduction of the formyl group to a hydroxymethyl group.
Substitution: Possible substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: this compound from L-forphenicinol.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Forphenicine has several scientific research applications:
Chemistry: Used as an inhibitor of alkaline phosphatase in enzymatic studies.
Medicine: Studied for its potential antitumor effects, particularly in combination with cyclophosphamide and ionizing radiation
Industry: Utilized in the development of enzyme inhibitors for various industrial applications.
Mechanism of Action
Forphenicine exerts its effects primarily by inhibiting alkaline phosphatase. This enzyme catalyzes the hydrolysis of phosphate esters, and its inhibition can affect various biological processes. This compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Forphenicinol: A precursor to forphenicine with similar immunomodulatory properties.
Bestatin: Another inhibitor of aminopeptidases with immunomodulatory effects.
Uniqueness: Unlike other similar compounds, this compound has shown additive effects when combined with cyclophosphamide and ionizing radiation, making it a promising candidate for combination therapies .
Properties
IUPAC Name |
2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973366 | |
Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-96-0 | |
Record name | Forphenicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.